(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the following steps:
Preparation of 3-chlorobenzyl mercaptan: This is achieved by reacting 3-chlorobenzyl chloride with sodium hydrosulfide in an aqueous medium.
Formation of the intermediate: The 3-chlorobenzyl mercaptan is then reacted with 2-bromoethylamine hydrobromide to form the intermediate compound.
Final coupling reaction: The intermediate is then coupled with cinnamoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydrosulfide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide
- (E)-N-[2-[(3-bromophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide
- (E)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide
Uniqueness
(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-8-4-7-16(13-17)14-22-12-11-20-18(21)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVSEUUJNXGSFZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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